3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with a thiadiazole group are often associated with various biological activities such as antibacterial, antifungal, and anti-inflammatory effects . The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps. One common method starts with the reaction of 4-aminothiophenol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group leads to nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .
Scientific Research Applications
3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities.
1,2,4-Thiadiazole: Another isomer with similar properties but different structural features.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring, similar to thiadiazole.
Uniqueness
3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-8-15-16-12(19-8)14-11(17)6-7-18-10-4-2-9(13)3-5-10/h2-5H,6-7,13H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWMFTDYNRUJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCSC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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